methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a 1,2,4-triazole derivative characterized by:
- A butyl group at the N4 position of the triazole ring.
- A (4-nitrophenyl)formamido substituent at the C5 position.
- A methyl ester linked via a sulfanyl (-S-) group to the triazole core.
Properties
IUPAC Name |
methyl 2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5S/c1-3-4-9-21-14(19-20-17(21)28-11-15(23)27-2)10-18-16(24)12-5-7-13(8-6-12)22(25)26/h5-8H,3-4,9-11H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSWZQGYGPKXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of Substituents: The butyl group can be introduced through alkylation reactions, while the nitrophenyl group can be added via nitration reactions.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Precursor Assembly
The compound is typically synthesized via a multi-step protocol involving:
-
Triazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with α-bromoacetophenones under reflux conditions (DMF, 110°C, 12 h) .
-
Sulfanyl-Acetate Coupling : Reaction of 3-mercapto-1,2,4-triazole intermediates with methyl bromoacetate in the presence of K₂CO₃ (yield: 68–73%) .
-
Amide Functionalization : Condensation of 4-nitrobenzoic acid chloride with the aminomethyl-triazole intermediate using triethylamine as a base (THF, 0°C → RT, 4 h) .
Table 1: Key Synthetic Parameters
Ester Saponification
The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid:
-
Product : 2-[(4-Butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (yield: 89%) .
Amide Hydrolysis
The 4-nitrobenzamide group resists hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, attributed to electron-withdrawing effects of the nitro group stabilizing the amide bond .
Nitro Group Reduction
Catalytic hydrogenation selectively reduces the nitro group to an amine:
-
Product : Methyl 2-[(4-butyl-5-{[(4-aminophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (yield: 82%) .
Table 2: Reduction Parameters
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | Ethanol | 12 | 82 |
| Raney Ni | Methanol | 24 | 68 |
Alkylation at N1
The triazole ring undergoes alkylation at the N1 position under phase-transfer conditions:
-
Reagents : Benzyl bromide, tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂ (yield: 74%) .
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Product : Methyl 2-[(1-benzyl-4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .
Oxidative Desulfurization
Treatment with H₂O₂ in acetic acid removes the sulfanyl group:
-
Product : Methyl 2-(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)acetate (yield: 58%) .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with major mass loss attributed to ester and nitro group degradation .
Photolytic Degradation
UV irradiation (254 nm, 48 h) in methanol induces:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activities
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is being studied for its potential as an antitumor agent. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on similar triazole-based compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of a nitrophenyl group may enhance its bioactivity .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound positions it as a candidate for agricultural applications, particularly as a pesticide or herbicide. Compounds with triazole rings are often utilized in crop protection products due to their effectiveness against fungal pathogens .
Plant Growth Regulators
Research into the hormonal effects of triazole derivatives has suggested their role in influencing plant growth and development. These compounds can potentially act as growth regulators, enhancing crop yield and resistance to environmental stressors .
Material Science Applications
Polymer Chemistry
In material science, this compound can be explored as a building block for novel polymers. Its functional groups allow for the creation of materials with tailored properties for specific applications, such as coatings or adhesives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues from Literature
The following table highlights key structural differences and hypothesized impacts on properties:
Key Observations
Ethyl esters may prolong circulation time. The amide variant () eliminates ester hydrolysis, favoring stability but possibly reducing cell permeability.
N4 Substituents :
- Butyl (target) : Increases lipophilicity (logP) compared to methyl () or phenyl (), favoring membrane penetration but possibly reducing aqueous solubility.
- Fluorophenyl () : Balances hydrophobicity with electronegativity, enhancing target binding and metabolic resistance.
C5 Functionalization :
- Nitro groups (target, ) : Strong electron-withdrawing effects may improve binding to enzymes (e.g., cytochrome P450) or DNA targets in antitumoral applications .
- Morpholine-sulfonyl () : Polar group enhances solubility and may engage in hydrogen bonding, useful in hydrophilic environments.
Biological Activity Trends :
Biological Activity
Methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, a compound with the CAS number 689749-71-1, belongs to a class of 1,2,4-triazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C17H21N5O5S
- Molecular Weight : 407.44 g/mol
- SMILES Notation : CCCCn1c(CNC(=O)c2ccc(cc2)N+[O-])nnc1SCC(=O)OC
Structural Insights
The compound features a triazole ring, which is a common pharmacophore in medicinal chemistry, particularly in antifungal and antibacterial agents. The presence of a nitrophenyl group enhances its potential for bioactivity through various mechanisms.
Antifungal and Antibacterial Properties
-
Antifungal Activity :
- Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity .
- Recent studies have shown that compounds with similar triazole structures exhibit potent antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus, with minimal inhibitory concentrations (MIC) often below 1 µg/mL .
- Antibacterial Activity :
Antioxidant Properties
Research has demonstrated that this compound exhibits antioxidant properties. These properties are attributed to the presence of electron-rich moieties that can neutralize free radicals, thereby preventing oxidative stress-related cellular damage .
Anti-inflammatory Effects
Molecular docking studies suggest that the compound may also possess anti-inflammatory properties. The presence of functional groups allows for interactions with inflammatory mediators, potentially inhibiting pathways that lead to inflammation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole compounds indicates that modifications to the triazole ring and substituents significantly influence their biological activity. For example:
| Compound Modification | Biological Activity |
|---|---|
| Presence of nitro groups | Enhanced antifungal activity |
| Alkyl chain length | Affects solubility and permeability |
| Functional groups (e.g., amide) | Modulates receptor binding affinity |
Research indicates that derivatives with electron-withdrawing groups like nitro enhance the antifungal potency compared to those with electron-donating groups .
Case Study 1: Antifungal Efficacy
A study evaluating a series of triazole derivatives found that compounds structurally similar to this compound showed remarkable antifungal activity against fluconazole-resistant strains of Candida albicans with MIC values ranging from 0.0156 to 0.25 µg/mL .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Q & A
Basic: What are the optimal synthetic routes for methyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, sulfanyl group introduction, and amidation. For example:
- Step 1: Construct the 1,2,4-triazole core via cyclization of thiosemicarbazides under reflux in ethanol or methanol .
- Step 2: Introduce the sulfanyl-acetate moiety using nucleophilic substitution (e.g., reacting with methyl 2-mercaptoacetate in basic conditions) .
- Step 3: Functionalize the triazole with the 4-nitrophenylformamido group via amidation, using coupling agents like DCC/DMAP .
Key variables affecting yield include solvent polarity (e.g., DMF for amidation), temperature (reflux for cyclization), and catalyst choice.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm substituent integration and connectivity, particularly for the butyl, sulfanyl, and 4-nitrophenyl groups .
- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm for the ester, N-H bend for the amide) .
- X-ray Crystallography: Resolves 3D structure and confirms regiochemistry of the triazole ring (e.g., CCDC-1441403 in ) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Advanced: How should researchers resolve conflicting spectroscopic data during structural validation?
Answer:
Conflicts (e.g., ambiguous NMR signals or crystallographic disorder) require:
- Cross-Validation: Compare experimental IR/NMR with computational predictions (DFT) for vibrational and chemical shift assignments .
- X-ray Refinement: Use high-resolution crystallographic data to resolve ambiguous bond lengths/angles (e.g., ’s CCDC-1441403) .
- Isotopic Labeling: For complex cases, isotopic tracing (e.g., N-labeled triazole) clarifies nitrogen connectivity .
Advanced: How can pharmacological activity studies for this compound be designed?
Answer:
- In Vivo Models: Use rat models (e.g., formalin-induced edema in ) to assess anti-inflammatory or anti-exudative activity. Dose-response curves and histopathology are critical .
- In Vitro Assays: Test enzyme inhibition (e.g., COX-2) via fluorometric or colorimetric methods. Include positive controls (e.g., indomethacin) and triplicate replicates .
- Mechanistic Studies: Employ molecular docking to predict target binding (e.g., cyclooxygenase active sites) before wet-lab validation .
Advanced: What computational methods predict the compound’s reactivity and intermolecular interactions?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO) for redox potential .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to study stability and ligand-protein binding kinetics .
- QSAR Modeling: Correlate substituent variations (e.g., butyl vs. methyl) with biological activity using regression analysis .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst Screening: Test bases (e.g., KCO vs. EtN) for sulfanyl-acetate coupling; suggests NaH improves thiolate nucleophilicity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance amidation efficiency, while THF may favor cyclization .
- Temperature Control: Gradual heating (60–80°C) minimizes side reactions during triazole formation .
Advanced: What strategies address low solubility in biological assays?
Answer:
- Prodrug Design: Modify the ester group (e.g., replace methyl with PEGylated chains) to enhance aqueous solubility .
- Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) for in vitro studies to maintain cell viability .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release and improved bioavailability .
Advanced: How to analyze regioselectivity in triazole derivatives during synthesis?
Answer:
- Kinetic vs. Thermodynamic Control: Monitor reaction time and temperature; longer reflux favors thermodynamically stable 1,4-disubstituted triazole .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to direct substitution to the 3-position of the triazole .
- Spectroscopic Tracking: H NMR coupling patterns (e.g., J values for adjacent protons) distinguish 1,2,4-triazole regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
